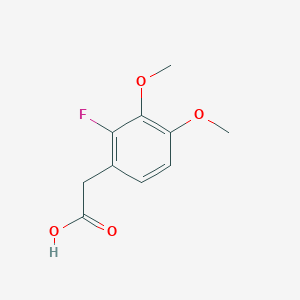

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid

Description

Contextualizing Fluorinated Phenylacetic Acids within Modern Organic Chemistry Research

Fluorinated phenylacetic acids represent a critically important class of compounds in contemporary chemical research. The strategic incorporation of fluorine into the phenylacetic acid scaffold can dramatically alter the physicochemical and biological properties of the parent molecule.

The introduction of a fluorine atom into an aromatic ring is a widely employed strategy in medicinal chemistry to enhance a molecule's drug-like properties. The high electronegativity and relatively small size of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can influence a compound's pharmacokinetic profile and binding affinity to biological targets. This makes fluoro-aromatic moieties crucial components in the design of more potent and selective therapeutic agents and biological probes.

The phenylacetic acid scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities. It serves as a versatile synthon, or building block, in organic synthesis, providing a robust framework that can be readily modified to create libraries of compounds for drug discovery and other applications. Its carboxylic acid group offers a convenient handle for further chemical transformations, such as the formation of amides and esters.

The presence of two methoxy (B1213986) groups on the phenyl ring significantly impacts the molecule's electronic and steric properties. Methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. google.com They can also participate in hydrogen bonding as acceptors, a crucial interaction for molecular recognition at biological targets. The specific 3,4-dimethoxy pattern, in conjunction with the 2-fluoro substituent, creates a unique electronic environment that can fine-tune the molecule's interaction with specific enzymes or receptors.

Overview of Existing Academic Literature on 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid

While the broader class of fluorinated and methoxylated phenylacetic acids is well-documented in scientific literature, specific research solely focused on this compound is less prevalent. The compound is frequently listed in the catalogs of chemical suppliers, highlighting its role as a commercially available building block for synthetic chemistry. myskinrecipes.comsapub.org Its primary utility, as described in these commercial contexts, is as a key intermediate for the synthesis of more complex pharmaceutical agents. Academic and patent literature often reference compounds with similar substitution patterns, underscoring the general interest in this class of molecules for drug discovery. However, detailed studies on the synthesis, characterization, and biological activity of this compound itself are not extensively published, suggesting its significance lies more in its application as a precursor than as a final product.

Scope and Research Focus within the Chemical and Biochemical Sciences

The research focus for this compound is primarily centered on its application in medicinal chemistry and drug development. Its structure is particularly relevant for the design of molecules targeting the central nervous system, as well as for developing treatments for cardiovascular diseases and inflammatory conditions. myskinrecipes.com Researchers utilize this compound to create novel ligands for receptor binding studies, which aids in the identification and validation of new therapeutic targets. The unique combination of its functional groups allows for the systematic modification and optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Chemical Compound Information

| Compound Name |

| This compound |

Compound Properties

| Property | Value |

| CAS Number | 78495-65-5 myskinrecipes.comsapub.org |

| Molecular Formula | C10H11FO4 myskinrecipes.com |

| Molecular Weight | 214.19 g/mol myskinrecipes.com |

| Appearance | White to off-white crystalline solid google.com |

| Solubility | Soluble in organic solvents, limited solubility in water google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDCPIEIZUGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)O)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275570 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78495-65-5 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78495-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluoro 3,4 Dimethoxyphenyl Acetic Acid and Its Analogues

Established Synthetic Pathways to the Core Structure

Established methods for synthesizing the 2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid core structure primarily rely on building the acetic acid side chain onto a pre-existing aromatic ring or modifying a pre-formed phenylacetic acid skeleton.

Multi-Step Synthesis from Precursors Bearing Fluoro-dimethoxyphenyl Moieties

A common and logical approach to synthesizing the target molecule involves a multi-step sequence starting with a substituted benzene (B151609) ring that already contains the requisite 2-fluoro and 3,4-dimethoxy functionalities. A classic and widely applicable method for introducing the acetic acid side chain is through the conversion of a benzyl (B1604629) halide.

This pathway can be generalized as follows:

Halogenation: The synthesis would commence with 1-fluoro-2,3-dimethoxybenzene. This precursor undergoes bromomethylation or chloromethylation to introduce a halomethyl group (-CH₂X) onto the aromatic ring, forming 1-(halomethyl)-2-fluoro-3,4-dimethoxybenzene.

Cyanation: The resulting benzyl halide is then reacted with a cyanide salt, such as sodium or potassium cyanide, to replace the halide with a nitrile group (-CN), yielding 2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile.

Hydrolysis: The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired carboxylic acid, this compound. google.com

This well-established sequence provides a reliable, albeit multi-step, route to the target compound and its analogues.

Approaches Involving Functional Group Interconversions on a Pre-formed Phenylacetic Acid Skeleton

An alternative strategy involves performing functional group interconversions (FGI) on a more readily available phenylacetic acid derivative. organic-chemistry.orgorganic-chemistry.org This approach could theoretically begin with a precursor like 3,4-dimethoxyphenylacetic acid or a related compound, followed by the introduction of the fluorine atom at the C2 position.

However, the direct and selective fluorination of such an activated aromatic ring can be challenging. Electrophilic fluorination might lead to a mixture of products due to the directing effects of the existing methoxy (B1213986) and acetic acid groups. Modern palladium-catalyzed C-H fluorination methods could offer a more selective route, although this can be substrate-dependent and may face challenges with methoxy-substituted arenes. nih.govharvard.eduspringernature.com Given the potential for regioselectivity issues, this approach is often less favored than building the molecule from an appropriately pre-functionalized aromatic precursor.

Novel and Optimized Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods applicable to the synthesis of this compound.

Development of Efficient and Selective Reaction Conditions

Modern synthetic chemistry emphasizes atom economy, step efficiency, and high selectivity. For the synthesis of phenylacetic acid derivatives, several advanced methods have been developed.

Palladium-Catalyzed Carbonylation: An improved and highly efficient method involves the palladium-catalyzed carbonylation of the corresponding benzyl chloride. This process directly converts 2-fluoro-1-(chloromethyl)-3,4-dimethoxybenzene into the target acetic acid in a single, high-yielding step under a carbon monoxide atmosphere. This avoids the use of toxic cyanide reagents.

Multicomponent Reactions (MCRs): MCRs are highly convergent processes where three or more reactants are combined in a single step to form a complex product. researchgate.net For analogous heterocyclic acetic acids, MCRs have proven to be a simple and efficient protocol, often proceeding in a telescoped or one-pot manner which minimizes purification of intermediates. mdpi.com This strategy could be adapted to synthesize the target phenylacetic acid derivative.

Palladium-Catalyzed Cross-Coupling: Suzuki coupling reactions are a powerful tool for constructing the phenylacetic acid framework. inventivapharma.com This could involve coupling a suitable boronic acid or ester with a haloacetic acid derivative, providing a versatile route that is amenable to creating a wide range of analogues.

| Method | Key Precursor(s) | Key Transformation(s) | Advantages | Potential Challenges |

|---|---|---|---|---|

| Classical Multi-Step | 1-Fluoro-2,3-dimethoxybenzene | Halomethylation, Cyanation, Hydrolysis | Reliable, well-established | Multiple steps, use of toxic cyanides |

| Pd-Catalyzed Carbonylation | Substituted Benzyl Chloride | Direct carbonylation | High efficiency, avoids cyanides | Requires CO gas, specialized equipment |

| Multicomponent Reactions | Aryl aldehydes, etc. | One-pot condensation/cyclization | Step economy, operational simplicity | Route development may be complex |

| Suzuki Coupling | Aryl boronic acid, Haloacetate | C-C bond formation | High versatility for analogue synthesis | Availability of starting materials |

Considerations for Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of substituted phenylacetic acids, several greener approaches have been investigated.

One notable green methodology involves the ozonolysis of appropriately substituted allylbenzenes. researchgate.netaosis.co.za This method avoids the use of stoichiometric and often toxic heavy-metal reagents that are common in older synthetic routes. The synthesis of the required allylbenzene (B44316) precursor followed by ozonolysis can provide the target phenylacetic acid in an environmentally more benign fashion. Additionally, the use of mechanochemical (solvent-free) synthesis and continuous flow chemistry are emerging green techniques that offer benefits such as reduced solvent waste, improved safety, and higher efficiency. mdpi.com

Preparation of Structurally Related Analogues for Research Purposes

This compound is a valuable building block for creating a library of structurally related analogues for medicinal chemistry research. myskinrecipes.com The synthetic routes described can be readily adapted to produce a diverse set of compounds by modifying the starting materials.

For example, by starting with different substituted fluoro-aromatics or by employing a range of aryl boronic acids in Suzuki coupling reactions, chemists can systematically vary the substitution pattern on the phenyl ring. inventivapharma.com This allows for the exploration of structure-activity relationships (SAR) by modifying the electronic and steric properties of the molecule. The carboxylic acid moiety itself can be easily converted into other functional groups such as esters, amides, and other derivatives, further expanding the range of accessible analogues for biological screening. The synthesis of various derivatives, such as those incorporating triazole rings, has been reported, demonstrating the versatility of the dimethoxyphenyl acetic acid core in creating more complex molecules. zsmu.edu.ua

Synthesis of Positional Isomers and Homologues

The synthesis of positional isomers and homologues of this compound typically involves multi-step sequences starting from appropriately substituted aromatic precursors. Common strategies for constructing the phenylacetic acid moiety include the hydrolysis of corresponding benzyl cyanides or the rearrangement of aryl methyl ketones.

One of the most prevalent methods is the conversion of a substituted benzyl halide into a benzyl cyanide, followed by hydrolysis. For instance, a substituted toluene (B28343) can undergo free-radical halogenation to yield a benzyl halide. This intermediate is then reacted with a cyanide salt, such as sodium or potassium cyanide, to form the benzyl cyanide derivative. mdpi.comorgsyn.org Subsequent acidic or basic hydrolysis of the nitrile group affords the desired phenylacetic acid. This pathway offers versatility as a wide range of substituted toluenes are commercially available or accessible through established synthetic routes.

Another significant approach is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgresearchgate.net For example, a suitably substituted acetophenone (B1666503) can be reacted with sulfur and a secondary amine, like morpholine, to produce a thioamide. thieme-connect.de This thioamide can then be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid. This method is particularly useful for rearranging the carbon skeleton and introducing the acetic acid side chain.

Below are outlined synthetic approaches for representative positional isomers and homologues.

Table 1: Synthetic Approaches for Isomers and Homologues

| Compound Name | Starting Material Example | Key Synthetic Steps |

|---|---|---|

| 2-(5-Fluoro-2,3-dimethoxyphenyl)acetic acid | 5-Fluoro-2,3-dimethoxytoluene | 1. Benzylic bromination (e.g., with NBS). 2. Cyanation (e.g., with NaCN). 3. Hydrolysis of the nitrile. |

| 2-(2-Fluoro-4,5-dimethoxyphenyl)acetic acid | 1-Fluoro-2,3-dimethoxybenzene | 1. Friedel-Crafts acylation to form the acetophenone. 2. Willgerodt-Kindler reaction to form the thioamide. 3. Hydrolysis of the thioamide. |

Stereoselective Synthetic Approaches to Chiral Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters. The generation of enantiomerically pure or enriched chiral derivatives is crucial, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through several key strategies.

Chiral Resolution: A common method involves the preparation of a racemic mixture of the chiral derivative, followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, utilizing a chiral stationary phase to differentially retain the two enantiomers. google.com

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, a synthesis could begin with a chiral building block like Garner's aldehyde to control the stereochemistry of the final product. elsevierpure.com This strategy embeds the desired stereochemistry from the outset of the synthetic sequence.

Asymmetric Reactions: These methods involve the use of chiral catalysts or reagents to induce stereoselectivity in a reaction. An example is the asymmetric reduction of a ketone, such as a Corey-Bakshi-Shibata (CBS) reduction, which can produce a chiral alcohol with high enantiomeric excess. google.com This chiral intermediate can then be elaborated into the final target molecule, preserving the stereochemical integrity.

Table 2: Stereoselective Synthesis Strategies

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Separation of (R)- and (S)-enantiomers of a complex sulfonamide derivative via chiral HPLC. google.com |

| Chiral Pool Synthesis | Use of readily available, enantiomerically pure natural products as starting materials. | Synthesis starting from Garner's aldehyde to construct specific stereocenters. elsevierpure.com |

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold can be elaborated into more complex molecules through various derivatization strategies. These modifications can target the carboxylic acid functional group or the aromatic ring.

Modifications of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields amides.

Esterification: Treatment with alcohols under acidic conditions produces esters. These derivatives can alter the solubility and pharmacokinetic properties of the parent molecule.

Reactions on the Aromatic Ring: The fluorine and dimethoxy substituents on the phenyl ring direct the position of electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups such as nitro, halogen, or acyl groups.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering an efficient way to build molecular complexity. For example, MCRs can be designed to construct intricate heterocyclic systems fused to the phenylacetic acid core. mdpi.com

Willgerodt-Kindler Reaction as a Gateway to Derivatives: As mentioned earlier, the Willgerodt-Kindler reaction of the corresponding acetophenone produces a thioamide. wikipedia.orgresearchgate.net This thioamide is not just a precursor to the carboxylic acid but also a valuable intermediate for synthesizing nitrogen- and sulfur-containing heterocycles, thereby significantly increasing molecular diversity.

Table 3: Derivatization Strategies

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted Aromatic Ring |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide |

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound and its derivatives at the research scale rely on standard laboratory techniques tailored to the physical and chemical properties of the compounds.

Extraction and Washing: Liquid-liquid extraction is a fundamental step in the workup of most syntheses. It is used to separate the desired product from the reaction mixture based on its solubility in immiscible solvents (e.g., ethyl acetate (B1210297) and water). The organic layer containing the product is often washed with aqueous solutions of acid, base, or brine to remove impurities. google.comorgsyn.org

Chromatography: Column chromatography, particularly flash chromatography, is widely used for purifying crude reaction mixtures. google.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase. For separating enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. mdpi.commdpi.com

Distillation: For volatile liquid precursors, esters, or derivatives, distillation under reduced pressure is an effective purification method. orgsyn.orggoogle.com

Table 4: Purification and Isolation Techniques

| Technique | Principle | Application |

|---|---|---|

| Extraction | Differential solubility in immiscible liquids. | Initial workup to separate product from aqueous and inorganic impurities. google.com |

| Flash Chromatography | Differential adsorption on a solid support. | General purification of reaction mixtures. google.com |

| Recrystallization | Difference in solubility at different temperatures. | Final purification of crystalline solid products. mdpi.com |

| Distillation | Difference in boiling points. | Purification of volatile liquid precursors or derivatives. google.com |

Chemical Reactivity and Mechanistic Transformation Studies of 2 2 Fluoro 3,4 Dimethoxyphenyl Acetic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a wide array of chemical transformations, including esterification, amidation, reduction, and oxidation.

Esterification of 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid is a fundamental transformation. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Alternative methods for esterification that avoid strongly acidic conditions have been developed to accommodate sensitive substrates. rug.nl Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide can be used as condensing agents to facilitate the direct formation of esters from the free acid and an alcohol under milder conditions. researchgate.net These methods are particularly useful when the substrate contains acid-labile functional groups. rug.nl The electronic nature of the 2-fluoro-3,4-dimethoxyphenyl moiety, being relatively electron-rich due to the methoxy (B1213986) groups, does not significantly hinder the reactivity of the carboxylic acid group in these transformations.

| Method | Reagents/Catalyst | General Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Typically refluxing conditions | Equilibrium-driven; requires removal of water for high yield. rug.nl |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature, anhydrous solvent (e.g., DCM) | Mild conditions, suitable for acid-sensitive substrates. |

| Condensing Agent-Mediated | Alcohol, 2-chloro-1-methylpyridinium iodide | Mild conditions | Good yields for direct conversion of the free acid. researchgate.net |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process, often performed at 0°C to room temperature | Highly reactive intermediate; not suitable for acid-sensitive substrates. |

The formation of an amide bond from this compound and an amine is a critical reaction, particularly in medicinal chemistry for the synthesis of bioactive compounds. myskinrecipes.com Direct condensation is generally not feasible; therefore, the carboxylic acid must first be activated. researchgate.net This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used peptide coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium salts such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) are highly efficient and convert the carboxylic acid into an activated benzotriazolyl ester. bachem.com

Aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective reagents, known for high coupling efficiency and low rates of racemization, particularly in peptide synthesis. researchgate.net

These strategies allow for the efficient synthesis of a diverse range of amides under mild conditions, which is essential for constructing complex molecules for research purposes. rsc.org

| Reagent Class | Example Reagent | Abbreviation | Key Characteristics |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea (B33335) byproduct, simplifying purification. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Excellent solubility and high reactivity; avoids carcinogenic byproducts associated with BOP. researchgate.net |

| Aminium/Uronium Salts | HATU | HATU | Considered one of the most effective reagents, providing fast reactions and minimal side products. researchgate.net |

The carboxyl group of this compound can undergo both reduction and oxidation.

Reduction: The carbon atom of a carboxyl group is in a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, eventually leading to the formation of 2-(2-fluoro-3,4-dimethoxyphenyl)ethanol after an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids effectively. libretexts.org

Oxidation: Because the carboxyl carbon is already in a high oxidation state, further oxidation typically leads to its removal as carbon dioxide in a process called oxidative decarboxylation. libretexts.org A classic example is the Hunsdiecker reaction, where the silver salt of the carboxylic acid reacts with bromine to produce an organobromide. libretexts.org Applying this to this compound would yield 1-(bromomethyl)-2-fluoro-3,4-dimethoxybenzene.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction to 1° Alcohol | 1. LiAlH₄ in ether/THF 2. H₃O⁺ workup | 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanol |

| Oxidative Decarboxylation (Hunsdiecker Reaction) | 1. AgNO₃ 2. Br₂ in CCl₄ | 1-(Bromomethyl)-2-fluoro-3,4-dimethoxybenzene |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the phenyl ring in this compound is governed by the electronic properties of its four substituents: a fluorine atom, two methoxy groups, and an acetic acid side chain.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions typically require an aromatic ring bearing strong electron-withdrawing groups and a good leaving group. libretexts.org The ring in this compound is electron-rich due to the methoxy groups, making it strongly deactivated for SₙAr. Nucleophilic substitution is generally favored by electron-withdrawing substituents that can stabilize the intermediate negative charge (a Meisenheimer complex). libretexts.orgnih.gov Therefore, replacing the fluorine atom via an SₙAr mechanism would be extremely difficult under standard conditions and would require harsh reaction conditions or a different substitution mechanism, such as one involving a benzyne (B1209423) intermediate.

Methoxy Groups (-OCH₃): These are strong activating groups. They exert a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R). The resonance effect dominates, significantly increasing the electron density of the ring, particularly at the ortho and para positions.

Acetic Acid Group (-CH₂COOH): The carboxylic acid group is weakly deactivating through an inductive effect.

The cumulative effect is a highly activated aromatic ring. The two powerful +R methoxy groups overwhelm the deactivating -I effects of the fluorine and acetic acid groups, making the molecule susceptible to a variety of electrophilic substitution reactions. The directing effects are convergent, strongly favoring substitution at the C5 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence (for EAS) |

|---|---|---|---|---|---|

| -CH₂COOH | C1 | Weakly Withdrawing (-I) | N/A | Weakly Deactivating | meta- (to C3, C5) |

| -F | C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | ortho, para- (to C1, C3, C5) |

| -OCH₃ | C3 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | ortho, para- (to C2, C4, C6 - C6 non-existent) |

| -OCH₃ | C4 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | ortho, para- (to C3, C5) |

Reaction Mechanisms of Key Transformations

Elucidation of Intermediates and Transition States

No specific studies detailing the elucidation of intermediates and transition states for reactions involving this compound were found in the public domain.

Kinetic Studies of Reaction Pathways

No specific kinetic studies on the reaction pathways of this compound have been published in the available scientific literature.

Theoretical and Computational Investigations of 2 2 Fluoro 3,4 Dimethoxyphenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular properties at the electronic level. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. These calculations are the foundation for determining a molecule's geometry, reactivity, and spectroscopic properties.

Analysis of Molecular Geometry and Electronic Structure

A crucial first step in computational analysis is geometry optimization. This process uses DFT to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible energy state. stackexchange.comresearchgate.net The optimization algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. stackexchange.com The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's structure. researchgate.net

Table 1: Illustrative Data from a Molecular Geometry Optimization. This table represents the type of data obtained from a DFT geometry optimization and does not represent actual calculated values for 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(side chain)-C(carboxyl) | Variable (determines conformation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, making it a measure of its nucleophilicity. taylorandfrancis.com

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) indicates a molecule's ability to accept electrons, reflecting its electrophilicity. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Table 2: Representative Data from a Frontier Molecular Orbital Analysis. This table is an example of typical FMO data and does not represent actual calculated values for this compound.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 5.0 to 6.0 |

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netfrontiersin.org These descriptors, rooted in conceptual DFT, provide a quantitative measure of stability and reactivity. scielo.org.mx

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. worldscientific.com

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions , predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.orgacs.org

Table 3: Illustrative Global Chemical Reactivity Descriptors. This table shows examples of descriptors derived from FMO energies and does not represent actual calculated values for this compound.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Chemical Softness (S) | 1 / η | Ease of deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orglibretexts.org It is invaluable for predicting how a molecule will interact with other chemical species. deeporigin.com The MEP map is color-coded to represent different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. libretexts.org

Blue: Represents regions of low electron density and positive electrostatic potential, often due to the presence of atomic nuclei. These are susceptible to nucleophilic attack. libretexts.org

Green/Yellow: Denotes areas with neutral or intermediate potential.

For this compound, an MEP map would likely show a strongly negative (red) potential around the oxygen atoms of the carboxyl group and the methoxy (B1213986) groups, and a positive (blue) potential around the acidic hydrogen of the carboxyl group. This visualization is crucial for understanding hydrogen bonding capabilities and potential receptor-binding interactions. ucsb.edu

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable forms. core.ac.uk For this compound, key rotations would occur around the C-C bond linking the phenyl ring to the acetic acid side chain and the C-O bonds of the methoxy groups.

Molecular Dynamics (MD) simulations complement this static analysis by modeling the movement of atoms and molecules over time. mdpi.com By simulating the molecule in a specific environment (e.g., in water), MD can reveal its dynamic behavior, flexibility, and how it interacts with solvent molecules. nih.gov These simulations provide insight into the conformational landscape the molecule explores under physiological conditions, which is essential for understanding its biological activity. nih.gov

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining molecular aggregation, crystal packing, and biological recognition. nih.gov The NCI analysis method is a powerful computational tool used to visualize these weak interactions. jussieu.frwikipedia.org It is based on the electron density and the reduced density gradient (RDG). chemtools.org The analysis generates 3D isosurfaces that identify the spatial regions where non-covalent interactions occur. These surfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Repulsive steric clashes.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is another method used to explore and quantify intermolecular interactions within a crystal lattice. scirp.orgcrystalexplorer.net A unique 3D surface is generated for a molecule, defined by the points where its contribution to the total electron density is equal to the contribution from all other molecules in the crystal. crystalexplorer.net

This surface can be mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights intermolecular contacts. Strong interactions, like hydrogen bonds, appear as distinct red spots on the dnorm surface. mdpi.com

Table 4: Representative Intermolecular Contact Data from a Hirshfeld Surface Fingerprint Plot. This table is a generic example and does not represent actual data for this compound.

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Dominant, weak van der Waals contacts |

| O···H / H···O | 28.2% | Represents hydrogen bonding interactions |

| C···H / H···C | 15.8% | Weak C-H···π or other van der Waals contacts |

| F···H / H···F | 5.5% | Contacts involving the fluorine atom |

| C···C | 2.0% | Represents π-π stacking interactions |

| Other | 3.0% | Minor contacts |

Theoretical Prediction of Spectroscopic Properties to Validate Computational Models

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard method for achieving this. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate these properties.

The computed data, once validated, can then be used to reliably predict the properties of related, yet unsynthesized, compounds.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 135.0 |

| C2 | - | 150.0 (C-F) |

| C3 | - | 115.0 |

| C4 | - | 148.0 |

| C5 | 6.8 | 112.0 |

| C6 | 7.0 | 125.0 |

| C7 (CH₂) | 3.6 | 35.0 |

| C8 (COOH) | - | 175.0 |

| OCH₃ (at C3) | 3.9 | 56.0 |

| OCH₃ (at C4) | 3.9 | 56.5 |

| COOH | 11.0 | - |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would produce. Actual values would require specific DFT calculations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500 (monomer), 3000 (dimer) |

| C=O (Carboxylic Acid) | Stretching | 1760 (monomer), 1710 (dimer) |

| C-F | Stretching | 1250 |

| C-O (Methoxy) | Asymmetric Stretching | 1280 |

| C-O (Methoxy) | Symmetric Stretching | 1030 |

| Phenyl Ring | C=C Stretching | 1600, 1500 |

Note: This table presents hypothetical data for illustrative purposes. Accurate theoretical predictions would be necessary for precise frequency assignments.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and their associated energy changes. For this compound, theoretical studies could investigate various reactions, such as esterification or electrophilic aromatic substitution.

By modeling the geometries of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For instance, a computational study on the esterification of this compound with an alcohol would involve mapping the potential energy surface for the reaction. This would help in understanding the catalytic role of an acid and the influence of the fluoro and dimethoxy substituents on the reaction rate and equilibrium.

Similarly, investigations into electrophilic aromatic substitution would reveal the directing effects of the existing substituents on the phenyl ring and the relative energies of the possible intermediates and products.

Table 3: Hypothetical Energetic Profile for a Generic Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.0 |

| 3 | Intermediate | -5.0 |

| 4 | Transition State 2 | +10.0 |

| 5 | Products | -20.0 |

Note: This is a generalized and hypothetical representation of a reaction energy profile. Specific values would be dependent on the actual reaction being studied computationally.

While specific computational data for this compound is not currently available in published literature, the established methodologies in computational chemistry provide a clear roadmap for how such investigations would be conducted to yield valuable insights into its spectroscopic properties and chemical reactivity.

In Vitro Biochemical and Mechanistic Research Involving 2 2 Fluoro 3,4 Dimethoxyphenyl Acetic Acid Derivatives

Mechanistic Studies of Enzyme Interactions and Inhibition in Cell-Free Systems

Derivatives of 2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid have been the subject of various in vitro studies to understand their interactions with and inhibition of specific enzymes. These investigations are crucial for determining the potential therapeutic applications of these compounds.

While direct crystallographic studies on the binding of this compound derivatives to specific enzymes are not extensively available, molecular modeling and structure-activity relationship (SAR) studies of analogous compounds provide valuable insights. For instance, research on related N-substituted 2-arylacetamides suggests that the acetamide (B32628) group can form crucial hydrogen bonds with amino acid residues within the active site of an enzyme. The planarity of the phenyl rings and the dihedral angles between them are also critical for optimal binding. In the case of tyrosinase inhibitors, the interaction involves the formation of a one-dimensional network through intermolecular hydrogen bonds, which stabilizes the enzyme-inhibitor complex. nih.gov

The fluorine and dimethoxy substituents on the phenyl ring of the parent compound significantly influence its electronic and steric properties, which in turn dictate the binding interactions. The fluorine atom can engage in hydrogen bonding and other electrostatic interactions, while the methoxy (B1213986) groups can fit into hydrophobic pockets within the enzyme's active site.

Kinetic studies are fundamental to understanding the nature of enzyme inhibition by this compound derivatives. Although specific kinetic data for this exact compound class is limited in the public domain, general principles of enzyme inhibition by fluorinated compounds can be applied. Fluorine-containing molecules can act as mechanism-based inactivators or "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that irreversibly binds to and inactivates the enzyme. researchgate.net

Alternatively, these derivatives can act as reversible inhibitors, which can be competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, competing with the natural substrate. The small atomic radius of fluorine often allows fluoro analogs to be processed by enzymes, potentially leading to the formation of a product that then acts as a potent inhibitor of a subsequent enzyme in a pathway, a concept known as "lethal synthesis." researchgate.net

Research into structurally related compounds has identified several potential enzyme targets for derivatives of this compound.

Phosphodiesterase 10A (PDE10A): This enzyme is highly expressed in the brain and plays a crucial role in regulating cyclic nucleotide signaling. nih.gov Inhibition of PDE10A is a promising strategy for treating neuropsychiatric disorders. researchwithrowan.com A series of papaverine (B1678415) analogues, which share some structural similarities with the target compounds, have been synthesized and evaluated for their PDE10A inhibitory activity. The most potent of these analogues displayed an IC50 value of 28 ± 1.2 nM for PDE10A and showed good selectivity over other phosphodiesterase isoforms. nih.gov

Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins (B1171923) and are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). benthamscience.com Novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with a para-sulfonamide group have been synthesized and shown to possess COX-2 inhibitory activity. mdpi.com While structurally distinct, this highlights the potential for phenylacetic acid derivatives to be developed as COX inhibitors.

Bacterial Enzymes: The structural motif of N-substituted 2-arylacetamides is similar to the lateral chain of benzylpenicillin, suggesting potential antibacterial activity. nih.gov Although specific bacterial enzyme targets for this compound derivatives have not been explicitly identified, their structural similarity to known antibiotics warrants further investigation into their potential as inhibitors of bacterial cell wall synthesis or other essential bacterial enzymes.

| Enzyme Target | Potential Inhibitory Activity | Reference Compound Class |

| Phosphodiesterase 10A (PDE10A) | Potent and selective inhibition | Papaverine analogues |

| Cyclooxygenase-2 (COX-2) | Inhibitory activity | 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones |

| Bacterial Enzymes | Potential inhibition of cell wall synthesis | N-substituted 2-arylacetamides (similar to benzylpenicillin) |

Role As a Chemical Building Block and Academic Research Tool

Precursor in the Synthesis of Complex Natural Products and Analogues for Chemical Biology Research

While direct total synthesis of complex natural products using 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid as a starting material is not extensively documented in publicly available research, its role as a key precursor for the synthesis of analogues of natural product scaffolds, particularly isoquinolines, is noteworthy. organic-chemistry.orgthieme-connect.de Isoquinoline (B145761) and its derivatives are core structures in a vast number of biologically active alkaloids with a wide range of pharmacological properties. thieme-connect.debeilstein-journals.orgresearchgate.netnih.govnih.gov The structural motifs present in this compound are strategically employed to construct substituted isoquinoline ring systems, which can be further elaborated to mimic the complex architecture of natural alkaloids.

The synthesis of these analogues is of paramount importance in chemical biology research. By systematically modifying the structure of a natural product, researchers can probe its mechanism of action, identify the key pharmacophores responsible for its biological activity, and develop new therapeutic agents with improved efficacy and reduced side effects. The fluorine and dimethoxy substituents on the phenyl ring of this compound allow for the introduction of specific electronic and steric properties into the target molecules, which can significantly influence their biological activity and pharmacokinetic profiles. mdpi.com

Table 1: Key Data on this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₄ |

| Molecular Weight | 214.19 g/mol |

| CAS Number | 78495-65-5 |

| Appearance | White to off-white solid |

| Primary Application | Intermediate in chemical synthesis |

Utilization in the Design and Synthesis of Chemical Probes for Biological System Interrogation

The structural framework of this compound also lends itself to the design and synthesis of chemical probes, which are indispensable tools for interrogating complex biological systems. nih.govnih.govtcu.edumdpi.com While specific examples of probes directly derived from this compound are not widely reported, its potential as a scaffold for developing fluorescent probes is significant. The core structure can be chemically modified to incorporate fluorophores and reactive groups that can selectively bind to and report on the presence or activity of specific biomolecules, such as enzymes or receptors, within a cellular environment. nih.govnih.gov

The design of such probes often involves leveraging the principles of Fluorescence Resonance Energy Transfer (FRET) or developing probes that exhibit changes in their fluorescence properties upon binding to a target. nih.gov The phenylacetic acid moiety of this compound provides a convenient handle for attaching linkers and reporter groups, while the substituted aromatic ring can be tailored to optimize the probe's selectivity and photophysical properties. tcu.edu The development of such targeted chemical probes is crucial for advancing our understanding of cellular processes and for the identification of new drug targets.

Applications in the Development of Novel Organic Reactions and Synthetic Methodologies

Although this compound is primarily utilized as a building block in established synthetic transformations, its unique reactivity profile holds potential for the development of novel organic reactions and synthetic methodologies. The presence of multiple functional groups—a carboxylic acid, an activated aromatic ring, and fluorine and methoxy (B1213986) substituents—offers a platform for exploring new chemical transformations.

For instance, this compound can be a valuable substrate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. researchgate.netacs.orgmdpi.comnih.govnih.govbeilstein-journals.org The development of new MCRs utilizing this and similar substituted phenylacetic acids could provide rapid access to libraries of structurally diverse heterocyclic compounds with potential biological activities. researchgate.netmdpi.com The strategic placement of the fluoro and dimethoxy groups can influence the regioselectivity and stereoselectivity of these reactions, leading to the discovery of new synthetic pathways.

Scaffold for Combinatorial Chemistry Libraries for Academic Screening

The core structure of this compound makes it an attractive scaffold for the construction of combinatorial chemistry libraries for academic screening purposes. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity against a variety of targets. nih.gov

The phenylacetic acid backbone of this compound provides a solid foundation upon which a variety of chemical appendages can be attached. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the aromatic ring can be further functionalized through electrophilic substitution or cross-coupling reactions. This allows for the generation of a diverse library of compounds with systematic variations in their structure. These libraries can then be used in high-throughput screening campaigns to identify novel hit compounds for drug discovery or to probe fundamental biological processes. The "libraries from libraries" concept, where a primary library is further modified to create secondary libraries, can also be applied to maximize the structural diversity generated from this versatile scaffold. nih.gov

Q & A

Q. Table 1. Key Synthetic Parameters for Fluorination

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Critical Data Points | Application Example |

|---|---|---|

| ¹⁹F NMR | δ -110 to -120 ppm | Confirms fluorine position and electronic environment |

| X-ray Crystallography | C-F bond length (~1.34 Å) | Validates substituent geometry |

| HPLC-MS (ESI+) | [M+H]⁺ = 243.1 m/z | Detects de-fluorinated impurities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.